3,5-dichloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with two chlorine atoms at the 3- and 5-positions. The thiadiazole ring is further functionalized at the 5-position with a sulfanyl group connected to a phenylcarbamoylmethyl moiety.
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O2S2/c18-11-6-10(7-12(19)8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-4-2-1-3-5-13/h1-8H,9H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVBDLLBJBQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with an appropriate electrophile.
Attachment of the Dichlorobenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
General Chemical Reactions of Thiadiazole Derivatives
Thiadiazole derivatives, such as those with benzamide groups, can participate in various chemical reactions due to their heterocyclic structure and functional groups. Common reactions include:
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Oxidation : Thiadiazole rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like potassium permanganate.
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Reduction : Reduction reactions can involve reducing agents such as lithium aluminum hydride to modify the sulfur-containing groups.
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Coupling Reactions : These compounds can undergo coupling reactions with other organic molecules to form more complex structures, often facilitated by catalysts.
Specific Reaction Conditions
The conditions for these reactions vary based on the desired outcome:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Moderate temperature, aqueous solution |
| Reduction | Lithium aluminum hydride | Inert atmosphere, controlled temperature |
| Coupling | Palladium catalysts | Inert atmosphere, controlled temperature |
Mechanism of Action and Biological Activity
The mechanism of action for thiadiazole derivatives often involves binding to specific enzymes or receptors, which can lead to enzyme inhibition or alteration of signaling pathways. This is crucial for understanding their potential therapeutic applications, including anticancer and antimicrobial activities .
Scientific Research Applications
Antimicrobial Properties
The compound has been studied for its antimicrobial and antifungal activities. Research indicates that thiadiazole derivatives exhibit significant efficacy against various microbial strains, making them potential candidates for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance observed in many pathogens.
Anticancer Activity
There is growing interest in the anticancer properties of 3,5-dichloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide. Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in human cancer cell lines such as HCT-116 and HeLa. The mechanism of action likely involves the disruption of specific cellular pathways through interaction with molecular targets related to cancer progression .
Potential as an Antiviral Agent
The compound has also been investigated for its antiviral properties. Studies have shown that certain thiadiazole derivatives can inhibit viral replication, suggesting that 3,5-dichloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide could be explored further for antiviral drug development.
Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced biological activities or novel properties .
Material Science
The compound's chemical properties make it suitable for applications in developing new materials and chemical processes. Its incorporation into polymers or other materials could lead to innovations in material science, particularly in creating materials with specific functional properties.
Case Study: Anticancer Activity Assessment
In a notable study assessing the anticancer activity of thiadiazole derivatives, researchers synthesized several compounds including 3,5-dichloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide. The results indicated that this compound exhibited cytotoxic effects on various cancer cell lines with IC50 values indicating significant potency. The study utilized molecular docking techniques to elucidate the binding interactions between the compound and target proteins involved in cancer cell survival pathways .
Case Study: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of thiadiazole derivatives against a panel of bacterial strains. The findings revealed that 3,5-dichloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide demonstrated notable activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
Key Observations
- This may enhance binding affinity in biological targets.
- Molecular Weight and Polarity : The target compound (464.34 g/mol) is heavier and more polar than Y030-8821 (344.26 g/mol) due to its aromatic substituents, which could influence pharmacokinetic properties like solubility and membrane permeability.
- Spectral Consistency : All compounds exhibit C=S stretches in the 1240–1255 cm⁻¹ range, confirming the thiadiazole core’s stability . The absence of S–H bands (~2500–2600 cm⁻¹) in IR spectra supports the thione tautomer dominance, as seen in related analogs .
Structural Conformation and Crystallography
The crystal structure of the structurally related compound 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () reveals a butterfly-like conformation with near-planar thiadiazole and phenyl rings (dihedral angles: 0.8–0.9°) . This planar geometry is critical for π-π stacking interactions in biological systems. While crystallographic data for the target compound are unavailable, analogous derivatives suggest similar conformational rigidity, which may optimize interactions with enzymatic binding pockets.
Research Implications
- Bioactivity Prediction : The dichlorobenzamide-thiadiazole scaffold is associated with antimicrobial and antifungal activity in analogs . The phenylcarbamoyl group may further modulate selectivity toward specific bacterial targets.
Biological Activity
3,5-Dichloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate thiadiazole derivatives. The presence of the thiadiazole ring is crucial as it contributes significantly to the biological activity of the compound. Various synthetic routes have been documented, with emphasis on optimizing yields and purity through techniques such as recrystallization and chromatography.
Anticancer Activity
One of the primary areas of investigation for this compound is its anticancer potential. Studies have demonstrated that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant cytotoxicity against various cancer cell lines.
- Cytotoxicity against MCF-7 Cell Line : A study reported that 3,5-dichloro-N-(ethylcarbamoyl)benzamide exhibited an IC50 value of 3.41 μM against MCF-7 breast cancer cells, outperforming 5-fluorouracil (IC50 = 8.15 μM) as a reference drug . This indicates a promising therapeutic index for further development.
- Mechanism of Action : Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer progression, potentially inhibiting pathways critical for tumor growth .
Antimicrobial Activity
The compound also shows notable antimicrobial properties:
- Against Bacteria and Fungi : Research has indicated that thiadiazole derivatives demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 mg/mL to higher concentrations depending on structural modifications .
- Fungicidal Effects : The compound has been tested against fungi like Candida albicans and Aspergillus flavus, showing varying degrees of effectiveness which can be attributed to the substituents on the thiadiazole ring .
Structure-Activity Relationship (SAR)
The biological activity of 3,5-dichloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is heavily influenced by its structural components:
- Thiadiazole Ring : The presence of the thiadiazole ring enhances hydrophobic interactions and contributes to biological activity by acting as a pharmacophore.
- Substituent Variations : Modifications at various positions on the benzene ring and the thiadiazole scaffold have shown to impact both cytotoxicity and antimicrobial efficacy. Electron-withdrawing groups tend to enhance activity due to increased electron deficiency which can improve binding interactions with target proteins .
Case Studies
- Cytotoxicity Study : In a comparative study involving multiple benzamide derivatives, 3,5-dichloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide was found to be one of the most potent compounds against MCF-7 cells with an IC50 value significantly lower than several other tested derivatives .
- Antimicrobial Evaluation : Another study evaluated various derivatives against a panel of microbial strains. The compound demonstrated robust antibacterial activity with MIC values that were competitive with established antibiotics .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for synthesizing 3,5-dichloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide?
- Method : Utilize cyclization reactions with iodine and triethylamine in DMF, as demonstrated for structurally related 1,3,4-thiadiazole derivatives. Key steps include:
- Reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min).
- Cyclizing intermediates with iodine and triethylamine to form the thiadiazole core .
Q. How is structural confirmation achieved post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : 1H and 13C NMR to verify substituent integration and connectivity (e.g., phenylcarbamoyl and thiadiazole protons) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···N hydrogen bonds) and planar geometry (r.m.s. deviation <0.15 Å for non-H atoms) .
- Mass Spectrometry : Confirm molecular weight (e.g., M+ peaks in MS) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial : Agar dilution or microbroth dilution against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on human cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination .
- Data Interpretation : Compare activity to reference compounds (e.g., 2-aminothiazoles or thiazolidinediones) and validate via dose-response curves .
Advanced Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Strategy :
- Substituent Variation : Modify the dichlorophenyl, phenylcarbamoyl, or sulfanyl groups to assess impacts on bioactivity .
- Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like bacterial enzymes or kinases .
Q. What crystallographic methods resolve conformational dynamics in this compound?
- Experimental Design :
- Grow single crystals via slow evaporation (e.g., acetone or DMF/water mixtures) .
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
- Key Observations :
- Intramolecular hydrogen bonds stabilize planar thiadiazole rings.
- Intermolecular C–H···N interactions form layered crystal packing .
Q. How to address contradictions in biological activity data across studies?
- Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) .
- Compound Purity : Verify via HPLC (>95% purity) and elemental analysis .
- Statistical Triangulation :
- Combine quantitative (e.g., IC50 values) and qualitative data (e.g., microscopy for cell death mechanisms).
- Apply mixed-effects models to account for inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
